7-Bromo-2-(furan-2-ylmethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a furan ring, a methylsulfanyl group, and a chromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while substitution of the bromine atom can produce various substituted derivatives.
Scientific Research Applications
7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anticancer effect .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 7-bromo-4-(bromomethyl)-2-methylindole share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: These compounds also contain a furan ring and have been studied for their biological activities, such as anti-tumor and antibacterial properties.
Uniqueness
What sets 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its chromeno-pyrrole core is particularly interesting for medicinal chemistry research due to its potential biological activities.
Properties
Molecular Formula |
C23H16BrNO4S |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
7-bromo-2-(furan-2-ylmethyl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16BrNO4S/c1-30-16-7-4-13(5-8-16)20-19-21(26)17-11-14(24)6-9-18(17)29-22(19)23(27)25(20)12-15-3-2-10-28-15/h2-11,20H,12H2,1H3 |
InChI Key |
YCGKMPNMUSOOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.